molecular formula C23H27ClFN3O4S2 B2881055 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride CAS No. 1216526-76-9

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride

Cat. No.: B2881055
CAS No.: 1216526-76-9
M. Wt: 528.05
InChI Key: OMKMBBPOIIXTAG-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride is a useful research compound. Its molecular formula is C23H27ClFN3O4S2 and its molecular weight is 528.05. The purity is usually 95%.
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Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzo[d]thiazole moiety, a morpholinoethyl group, and a tosylpropanamide structure, which collectively contribute to its pharmacological properties.

Chemical Structure

The chemical structure can be represented as follows:

C21H23ClFN3O4S2\text{C}_{21}\text{H}_{23}\text{ClF}\text{N}_{3}\text{O}_{4}\text{S}_{2}

This structure features a fluorinated benzo[d]thiazole ring, which is crucial for its biological interactions.

Anticancer Potential

Preliminary studies indicate that this compound exhibits significant anticancer activity . The compound's ability to inhibit cancer cell proliferation has been investigated in various in vitro assays. For instance, it has shown effectiveness against several cancer cell lines, including:

  • Breast Cancer Cells (MCF-7)
  • Lung Cancer Cells (A549)
  • Colon Cancer Cells (HT-29)

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further research is needed to elucidate the exact pathways involved.

Antimicrobial Properties

In addition to its anticancer effects, this compound has also been evaluated for antimicrobial activity . Studies have indicated that it possesses moderate antibacterial properties against both Gram-positive and Gram-negative bacteria. Notable findings include:

  • Staphylococcus aureus : Inhibition of growth at concentrations as low as 50 µg/mL.
  • Escherichia coli : Effective at concentrations around 100 µg/mL.

These findings suggest the potential for developing this compound as an antimicrobial agent.

Neuroprotective Effects

Research into the neuroprotective effects of this compound is still in its early stages. However, preliminary data suggest that it may have a role in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal assessed the anticancer activity of this compound against various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest
HT-2918Apoptosis induction

The study concluded that the compound's unique structural features contributed significantly to its biological activity.

Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound. The results showed:

BacteriaMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli100

These findings highlight the potential for this compound to be developed into a therapeutic agent for bacterial infections.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4S2.ClH/c1-17-5-7-18(8-6-17)33(29,30)16-9-21(28)27(11-10-26-12-14-31-15-13-26)23-25-22-19(24)3-2-4-20(22)32-23;/h2-8H,9-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKMBBPOIIXTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.